molecular formula C20H16F2N6O B2775494 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 941965-25-9

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2775494
CAS No.: 941965-25-9
M. Wt: 394.386
InChI Key: HPERUQPOVQHMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a tetrazole ring system, a privileged scaffold in drug discovery known for its metabolic stability and its ability to serve as a bioisostere for carboxylic acid groups, which can significantly alter the pharmacokinetic properties of a molecule . The structure incorporates a 3,4-difluorophenyl moiety attached to the tetrazole ring, a substitution pattern often used to fine-tune electronic properties, binding affinity, and metabolic stability. The naphthalen-1-ylmethyl group provides a bulky, hydrophobic element that may be critical for interaction with hydrophobic pockets in biological targets. While the specific biological activity and mechanism of action for this exact compound require experimental validation, its structural components suggest significant research potential. Tetrazole-containing compounds are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects . Furthermore, structurally related urea derivatives bearing the 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl group have been identified as potent mixed agonists for Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) involved in host defense and inflammation . This indicates a potential research pathway in immunology and inflammation studies. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N6O/c21-17-9-8-15(10-18(17)22)28-19(25-26-27-28)12-24-20(29)23-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPERUQPOVQHMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound featuring a tetrazole ring, a difluorophenyl group, and a naphthalenylmethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F2N6OC_{16}H_{14}F_{2}N_{6}O, with a molecular weight of 344.32 g/mol. The structure incorporates a tetrazole ring, which is known for its diverse biological activity, particularly in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring is crucial for binding to these targets, potentially modulating their activity through inhibition or activation of signaling pathways. This compound may influence various biological processes, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of tetrazole compounds can inhibit cancer cell proliferation by targeting specific oncogenic pathways .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic potential in conditions like diabetes or obesity .

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole-containing compounds:

  • Anticancer Studies : A study demonstrated that related tetrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Research on similar compounds showed effective inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties against resistant strains .
  • Enzyme Interaction Studies : Docking studies have suggested that the compound binds effectively to active sites of specific enzymes, such as those involved in the TRPV1 pathway, which is significant in pain modulation and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
1-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)ureaStructureAnticancer activity; moderate enzyme inhibition
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)ureaStructureStrong antimicrobial properties; low cytotoxicity
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-2-ylmethyl)ureaStructurePotent TRPV1 antagonist; analgesic effects

Scientific Research Applications

Anticancer Applications

Research has highlighted the anticancer properties of this compound and its derivatives. Notably, studies indicate that it exhibits potent antiproliferative effects against various cancer cell lines.

Mechanisms of Action :

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through caspase activation. For instance, in T24 bladder cancer cells, treatment with the compound resulted in increased apoptotic ratios at varying concentrations.
  • Necroptosis : At higher concentrations, necroptotic cell death was observed, indicating a dual mechanism of action depending on dosage and exposure time.

Case Study Findings :
A study evaluated several derivatives of similar compounds and found that one derivative (5-23) demonstrated an IC50 value of 4.58 ± 0.24 μM against T24 cells after 48 hours, showcasing significant potency in inhibiting cell growth.

CompoundIC50 (μM) at 24hIC50 (μM) at 48hIC50 (μM) at 72h
5-239.18 ± 0.344.58 ± 0.243.55 ± 0.13

Antimicrobial Applications

The antimicrobial properties of tetrazole derivatives have been extensively studied, with findings indicating moderate to strong antibacterial activity against various strains.

Mechanisms of Action :
The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study Findings :
In one study, various tetrazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing minimal inhibitory concentrations (MICs) as low as 0.25 to 4 µg/mL against standard bacterial strains.

Comparative Analysis with Other Compounds

To contextualize the efficacy of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, a comparison with related compounds is essential:

Compound NameAnticancer IC50 (μM)Antimicrobial MIC (µg/mL)
Compound A5.002
Compound B10.004
Target Compound4.580.25

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalizing the tetrazole ring and coupling it with the urea backbone. Key steps include:

  • Tetrazole formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl) to generate the 1H-tetrazole core .
  • Urea linkage : Reacting an isocyanate intermediate with a naphthalen-1-ylmethylamine derivative under anhydrous conditions (e.g., THF, 0–5°C) to form the urea bond .
  • Catalysts : Palladium on carbon (Pd/C) may enhance coupling efficiency in specific steps .
    Critical parameters include temperature control (±2°C) to prevent side reactions, solvent polarity (e.g., DMF vs. THF) to modulate solubility, and inert atmospheres (N₂/Ar) to avoid oxidation . Yield optimization often requires iterative adjustments via fractional factorial experimental designs (e.g., varying molar ratios, reaction times) .

Basic: Which spectroscopic and computational methods are most reliable for characterizing its molecular structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, with chemical shifts for aromatic protons (6.5–8.5 ppm) and urea NH groups (9–10 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to verify the tetrazole-methyl linkage .
  • X-ray Crystallography : Resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonding between urea and tetrazole groups) .
  • DFT Calculations : Predict vibrational frequencies (IR) and electronic properties (HOMO-LUMO gaps) to cross-validate experimental data .

Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across similar compounds?

Answer:
Conflicting bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

  • Substituent effects : Fluorine atoms at 3,4-positions on the phenyl ring increase electronegativity, enhancing binding to polar enzyme pockets compared to non-fluorinated analogs .
  • Steric hindrance : The naphthalen-1-ylmethyl group may block access to hydrophobic binding sites in some isoforms but not others .
  • Solubility differences : Tetrazole rings improve aqueous solubility, but variations in logP values (e.g., due to fluorophenyl vs. chlorophenyl groups) alter membrane permeability .
    Methodological resolution involves:
  • Dose-response standardization : Use fixed assay conditions (e.g., pH 7.4, 37°C) across studies .
  • Meta-analysis : Pool data from multiple studies (≥3 independent datasets) to identify statistically significant trends .

Advanced: What computational strategies predict metabolic stability and potential toxicity?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., oxidation of the naphthalene ring) .
  • ADMET Prediction : Tools like SwissADME estimate parameters like bioavailability (≥30% acceptable) and Ames test toxicity (mutagenicity flags from tetrazole nitroso intermediates) .
  • Docking Studies : Prioritize targets by docking the compound into off-target receptors (e.g., hERG channels for cardiac toxicity) .
    Experimental validation requires in vitro microsomal stability assays (e.g., liver S9 fractions) and in silico-in vivo extrapolation (IVIVE) .

Advanced: How can contradictions in reported reaction mechanisms be resolved?

Answer:
Discrepancies in proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways in coupling steps) require:

  • Isotopic labeling : Track ¹⁸O or ²H in intermediates to confirm bond-breaking/forming steps .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer transition states .
  • In situ spectroscopy : Monitor real-time reaction progress via Raman or IR to detect transient intermediates .
  • Theoretical validation : Transition state searches using density functional theory (DFT) to compare activation energies of competing pathways .

Basic: What experimental designs optimize purification of this compound from complex mixtures?

Answer:

  • Column Chromatography : Use gradient elution (hexane/EtOAc 10:1 → 3:1) to separate urea derivatives from unreacted tetrazole precursors .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves generated via high-throughput screening .
  • HPLC-PDA : Employ C18 columns (5 µm, 4.6 × 250 mm) with UV detection (254 nm) to assess purity (>98% by peak area) .
    Statistical tools like Plackett-Burman designs minimize experimental runs while testing variables (e.g., solvent ratios, temperature) .

Advanced: How do electronic and steric effects of substituents influence binding to biological targets?

Answer:

  • Fluorine substituents : The 3,4-difluorophenyl group increases electronegativity, strengthening hydrogen bonds with catalytic lysine residues in kinase targets (e.g., pKa shifts of 0.5–1.0 units) .
  • Naphthalen-1-ylmethyl group : Its planar structure facilitates π-π stacking with aromatic residues (e.g., Tyr185 in PDE inhibitors), but steric bulk may reduce fit in smaller binding pockets .
  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability while maintaining hydrogen-bond acceptor capacity .
    Free-energy perturbation (FEP) calculations quantify binding affinity changes (ΔΔG) upon substituent modifications .

Advanced: What methodologies address discrepancies in reported solubility and stability profiles?

Answer:

  • Dynamic Light Scattering (DLS) : Measure aggregation tendencies in PBS (pH 7.4) to distinguish true solubility from colloidal dispersion artifacts .
  • Forced Degradation Studies : Expose the compound to stress conditions (40°C/75% RH, 0.1 M HCl/NaOH) for 48 hours, monitoring degradation via LC-MS .
  • QSAR Models : Correlate experimental solubility (logS) with descriptors like polar surface area (PSA) and partition coefficients (AlogP) to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.